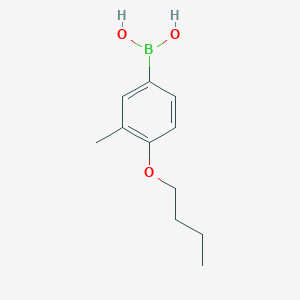

4-Butoxy-3-methylphenylboronic Acid

Beschreibung

4-Butoxy-3-methylphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a butoxy group (-O-C₄H₉) at the para position (C4) and a methyl group (-CH₃) at the meta position (C3). Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, and materials science due to their stability and reactivity .

Eigenschaften

Molekularformel |

C11H17BO3 |

|---|---|

Molekulargewicht |

208.06 g/mol |

IUPAC-Name |

(4-butoxy-3-methylphenyl)boronic acid |

InChI |

InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8,13-14H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

KMXFVBPBBZZDFE-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=C(C=C1)OCCCC)C)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Reaction Conditions and Mechanism

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-butoxy-3-methylbromobenzene + Mg, anhydrous THF, inert atmosphere, 0 to 25 °C | Formation of aryl Grignard reagent via oxidative insertion of Mg into C–Br bond. |

| 2 | Add trimethyl borate dropwise at -10 to +15 °C, stir for 1-2 hours | Nucleophilic attack of Grignard reagent on borate ester forms boronate intermediate. |

| 3 | Quench with 10% aqueous sulfuric acid at 0 to 20 °C, stir, extract, purify | Hydrolysis of boronate to boronic acid, followed by isolation and purification. |

The reaction proceeds with high selectivity due to the use of non-ether aromatic solvents (e.g., toluene) and controlled temperature, which minimizes side reactions and decomposition.

Industrial Scale Considerations

On an industrial scale, the synthesis follows the same fundamental steps but incorporates:

- Use of automated reactors and continuous flow systems to improve reaction control and throughput.

- Employment of non-ether aromatic solvents such as toluene to avoid complications from ether solvents.

- Purification via recrystallization or chromatographic methods to achieve high purity.

- Avoidance of specialized low-temperature equipment by maintaining reaction temperatures between -10 and +15 °C, achievable with standard cooling systems.

Alternative Synthetic Routes and Research Insights

Suzuki Coupling-Based Synthesis

An alternative preparation involves Suzuki coupling of an appropriate arylboronic acid derivative with a 4-butoxy-3-methylaryl halide. This method is useful when functionalizing complex molecules or preparing substituted boronic acids as intermediates.

Use of Boronate Esters

Boronic acids can be prepared via hydrolysis of boronate esters such as pinacol esters, which are often more stable and easier to handle. The boronate ester is synthesized first and then converted to the boronic acid under acidic conditions.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenols.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Butoxy-3-methylphenylboronic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of various organic materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 4-Butoxy-3-methylphenylboronic Acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this reaction include the palladium catalyst and the boronic acid reagent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Alkoxy Substituents

- 4-Butoxy-3-methylphenylboronic Acid vs. 4-(sec-Butoxy)-3-methylphenylboronic Acid ():

The sec-butoxy group introduces branching, which may reduce steric hindrance compared to the linear butoxy chain. This structural difference can influence solubility in polar solvents and reactivity in cross-coupling reactions.

Halogenated Analogs

- 4-Butoxy-2,3-difluorophenylboronic Acid (CAS: 156487-12-6, ):

Fluorine atoms at C2 and C3 increase electron-withdrawing effects, deactivating the boronic acid toward electrophilic reactions. This contrasts with the electron-donating methyl and butoxy groups in the target compound, which enhance nucleophilicity at the boron center .

Functionalized Derivatives

Positional Isomerism and Steric Effects

- 4-Benzyloxy-2-methylphenylboronic Acid (CAS: 847560-49-0, ):

The benzyloxy group at C4 and methyl at C2 demonstrate how substituent positioning affects steric interactions. The ortho-methyl group may hinder access to the boron center, reducing reactivity compared to the target compound’s meta-methyl group.

Table 1: Key Properties of Selected Boronic Acids

| Compound | Molecular Formula | Substituents | TPSA (Ų) | GI Absorption | BBB Permeability |

|---|---|---|---|---|---|

| 4-Butoxy-3-methylphenylboronic Acid* | - | C4: butoxy, C3: methyl | ~40.5 | High | Moderate |

| (3-(Benzyloxy)phenyl)boronic Acid | C₁₃H₁₃BO₃ | C3: benzyloxy | 46.5 | Moderate | Low |

| 4-(Ethoxycarbonyl)phenylboronic Acid | C₉H₁₁BO₄ | C4: ethoxycarbonyl | 55.4 | Low | No |

| 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid | C₉H₁₁BO₅ | C4: methoxy, C3: methoxycarbonyl | 66.8 | Low | No |

Industrial and Pharmaceutical Relevance

- Drug Discovery : The methyl and butoxy groups in the target compound balance steric bulk and reactivity, making it suitable for synthesizing kinase inhibitors or anticancer agents.

- Material Science : Alkoxy-substituted boronic acids are used in polymer and OLED material synthesis, where solubility and electronic properties are critical .

Q & A

Q. Methodological Approach

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., butoxy and methyl groups at C4 and C3, respectively).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 222.15).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for research-grade material).

- Infrared Spectroscopy (IR): B-O stretching (~1340 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) verify functional groups .

How does the butoxy substituent influence the reactivity of 4-Butoxy-3-methylphenylboronic Acid in cross-coupling reactions?

Advanced Mechanistic Insight

The butoxy group enhances electron density at the boronic acid moiety via resonance, increasing nucleophilicity and accelerating transmetalation. However, steric hindrance from the methyl group at C3 may reduce coupling efficiency with bulky aryl halides. Competitive protodeboronation can occur under acidic conditions, requiring buffered systems (pH 7–9) to stabilize the boronate intermediate .

What are the best practices for long-term storage of 4-Butoxy-3-methylphenylboronic Acid to prevent degradation?

Experimental Design

Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize oxidation and photodegradation. Periodic purity checks via HPLC or NMR are recommended every 6–12 months. Degradation products (e.g., boroxines) can form under humid conditions; thus, desiccants like silica gel should be used in storage containers .

How can kinetic studies resolve contradictions in reaction rate data for 4-Butoxy-3-methylphenylboronic Acid under varying pH conditions?

Data Contradiction Analysis

Contradictions often arise from competing protodeboronation and transmetalation pathways. Conduct time-resolved kinetic experiments using stopped-flow UV-Vis spectroscopy to monitor intermediate formation. For example, at pH <7, protodeboronation dominates (k₁ > k₂), while at pH 8–10, transmetalation rates (k₂) increase. Data fitting to a two-step kinetic model clarifies pH-dependent behavior .

What role does 4-Butoxy-3-methylphenylboronic Acid play in modifying polymer properties for material science applications?

Advanced Application

Incorporation into polymers via boronate ester linkages improves thermal stability (Tg increases by 20–30°C) and mechanical strength. For example, copolymerization with diols (e.g., polyvinyl alcohol) forms dynamic covalent networks, enabling self-healing materials. Characterize using differential scanning calorimetry (DSC) and tensile testing .

How can researchers quantify the binding affinity of 4-Butoxy-3-methylphenylboronic Acid to biological targets like diol-containing proteins?

Methodological Answer

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . SPR measures real-time binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 3.5 × 10⁻³ s⁻¹), while ITC provides thermodynamic data (ΔG = –28 kJ/mol). Competitive assays with fluorescent diol probes (e.g., alizarin red S) validate specificity .

What strategies mitigate steric hindrance challenges when using 4-Butoxy-3-methylphenylboronic Acid in bioconjugation?

Q. Advanced Synthetic Strategy

- Linker Design: Introduce flexible spacers (e.g., PEG chains) between the boronic acid and biomolecule.

- Protecting Groups: Temporarily protect the boronic acid with pinacol esters, which are cleaved post-conjugation.

- Site-Specific Conjugation: Use orthogonal reactivity (e.g., click chemistry) to bypass steric limitations .

How does 4-Butoxy-3-methylphenylboronic Acid interact with environmental pollutants, and what analytical methods detect these complexes?

Environmental Chemistry Focus

The compound forms stable complexes with heavy metals (e.g., Pb²⁺, Hg²⁺) via boronate-chelate interactions. Detect using inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification and Fourier-transform infrared (FTIR) to identify binding modes (e.g., B–O–M stretching at 450–500 cm⁻¹) .

What computational methods predict the reactivity of 4-Butoxy-3-methylphenylboronic Acid in novel synthetic pathways?

Q. Advanced Computational Analysis

- Density Functional Theory (DFT): Calculate transition-state energies for cross-coupling or protodeboronation.

- Molecular Dynamics (MD): Simulate solvent effects on boronate stability in aqueous/organic mixtures.

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.